molecular formula C21H20N2OS B4902383 2-(Benzylsulfanyl)-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

2-(Benzylsulfanyl)-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B4902383
M. Wt: 348.5 g/mol
InChI Key: ALGXVRPKAWHXBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylsulfanyl)-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a benzylsulfanyl group, an ethylphenyl group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-ethylbenzaldehyde with benzyl mercaptan in the presence of a base to form the corresponding thioether. This intermediate is then subjected to a cyclization reaction with a suitable nitrile source, such as malononitrile, under acidic or basic conditions to form the tetrahydropyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the tetrahydropyridine ring can be reduced to form the corresponding alcohol.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylsulfanyl)-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The tetrahydropyridine ring can interact with various receptors or enzymes, modulating their activity. The nitrile group can also participate in hydrogen bonding or other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylsulfanyl)-4-phenyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile: Similar structure but lacks the ethyl group on the phenyl ring.

    2-(Methylsulfanyl)-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile: Similar structure but has a methylsulfanyl group instead of a benzylsulfanyl group.

Uniqueness

2-(Benzylsulfanyl)-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is unique due to the presence of both the benzylsulfanyl and ethylphenyl groups, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-benzylsulfanyl-4-(4-ethylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2OS/c1-2-15-8-10-17(11-9-15)18-12-20(24)23-21(19(18)13-22)25-14-16-6-4-3-5-7-16/h3-11,18H,2,12,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGXVRPKAWHXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.